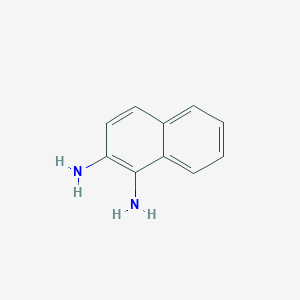

1,2-Diaminonaphthalene

Description

Properties

IUPAC Name |

naphthalene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNWKDHZTDQSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870808 | |

| Record name | 1,2-Naphthylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-25-0, 38096-30-9 | |

| Record name | 1,2-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038096309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Naphthalenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 938-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1,2-Diaminonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,2-diaminonaphthalene. Due to the challenges associated with the direct dinitration of naphthalene (B1677914) to yield the 1,2-isomer, this guide focuses on a more practical and widely applicable synthetic route: the reduction of 2-nitro-1-naphthylamine. This precursor serves as a key intermediate in accessing 1,2-diaminonaphthalene, a valuable building block in the pharmaceutical and chemical industries.

Synthetic Strategy Overview

The synthesis of 1,2-diaminonaphthalene is most effectively achieved through a two-step process. The initial step involves the synthesis of the precursor, 2-nitro-1-naphthylamine. Subsequently, this intermediate undergoes reduction to yield the final product, 1,2-diaminonaphthalene. While direct synthesis from 1,2-dinitronaphthalene (B1583831) is theoretically possible, the challenges in obtaining the starting material make the reduction of 2-nitro-1-naphthylamine the preferred method.

Caption: High-level overview of the synthetic pathway to 1,2-diaminonaphthalene.

Synthesis of 2-Nitro-1-naphthylamine

A common method for the synthesis of 2-nitro-1-naphthylamine involves the nitration of a protected 2-naphthylamine derivative, followed by deprotection. However, for the purpose of this guide, we will consider 2-nitro-1-naphthylamine as a commercially available or readily synthesized starting material.

Reduction of 2-Nitro-1-naphthylamine to 1,2-Diaminonaphthalene

The reduction of the nitro group in 2-nitro-1-naphthylamine is the pivotal step in producing 1,2-diaminonaphthalene. Two primary methods are widely employed: catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro compounds. Various catalysts can be employed, with palladium on carbon (Pd/C) and Raney Nickel being common choices.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure autoclave, a solution of 2-nitro-1-naphthylamine in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared.

-

Catalyst Addition: A catalytic amount of 5-10% Palladium on carbon (Pd/C) is added to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred vigorously at a controlled temperature (usually ranging from room temperature to 80°C).

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 1,2-diaminonaphthalene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1,2-diaminonaphthalene.

| Parameter | Value | Reference |

| Substrate | 2-Nitro-1-naphthylamine | N/A |

| Catalyst | Palladium on Carbon (Pd/C) | [1][2] |

| Solvent | Ethanol | [1] |

| Hydrogen Pressure | 50 - 500 psi | [1] |

| Temperature | 25 - 80 °C | [1] |

| Typical Yield | >90% | [1] |

Table 1: Typical reaction parameters for the catalytic hydrogenation of 2-nitro-1-naphthylamine.

Chemical Reduction with Tin(II) Chloride

Reduction using tin(II) chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to their corresponding amines.

Experimental Protocol: Reduction with SnCl₂/HCl

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-nitro-1-naphthylamine is suspended in ethanol.

-

Reagent Addition: A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is added to the suspension. A significant molar excess of the tin reagent is typically used (3-5 equivalents).

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours and can be monitored by TLC.

-

Work-up: After cooling to room temperature, the acidic solution is carefully neutralized by the slow addition of a concentrated aqueous solution of sodium hydroxide (B78521) or potassium hydroxide until the pH is strongly basic. This will cause the precipitation of tin salts.

-

Filtration: The mixture is filtered through a pad of celite to remove the inorganic tin salts. The filter cake is washed thoroughly with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Extraction: The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted several times with the same organic solvent.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2-diaminonaphthalene.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to give pure 1,2-diaminonaphthalene.

| Parameter | Value | Reference |

| Substrate | 2-Nitro-1-naphthylamine | N/A |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | [3] |

| Acid | Concentrated Hydrochloric Acid (HCl) | [3] |

| Solvent | Ethanol | [3] |

| Temperature | Reflux | [3] |

| Typical Yield | 80-95% | [3] |

Table 2: Typical reaction parameters for the reduction of 2-nitro-1-naphthylamine with SnCl₂/HCl.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1,2-diaminonaphthalene via the reduction of 2-nitro-1-naphthylamine.

References

Unveiling the Solvent-Dependent Photophysical Behavior of 1,2-Diaminonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 1,2-Diaminonaphthalene (1,2-DAN), a versatile fluorophore with significant potential in various scientific and biomedical applications. Understanding how the solvent environment influences the absorption and emission characteristics of 1,2-DAN is crucial for its effective utilization as a fluorescent probe and in the development of novel sensing and imaging agents. This document summarizes key photophysical parameters, details experimental methodologies, and visualizes fundamental processes to offer a comprehensive resource for researchers in the field.

Core Photophysical Properties of 1,2-Diaminonaphthalene

The photophysical behavior of 1,2-Diaminonaphthalene is intrinsically linked to its molecular structure, featuring two adjacent amino groups on a naphthalene (B1677914) ring. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process highly sensitive to the polarity of the surrounding solvent molecules. This sensitivity, known as solvatochromism, manifests as shifts in the absorption and fluorescence spectra of the molecule.

While extensive quantitative data for 1,2-Diaminonaphthalene across a wide range of solvents remains somewhat scattered in the literature, this guide aims to consolidate the available information and provide a framework for its application. A related study on other diaminonaphthalene isomers, such as the 1,4-, 1,5-, and 1,8-isomers, has shown significant solvent effects on their absorption and fluorescence spectra, suggesting that 1,2-DAN would exhibit similar pronounced solvatochromic behavior.[1][2]

Data Summary

Due to the limited availability of a comprehensive dataset for 1,2-Diaminonaphthalene in the public domain, a detailed table of photophysical properties across a broad spectrum of solvents cannot be provided at this time. However, based on the known behavior of similar aromatic amines and the principles of solvatochromism, a general trend can be predicted:

-

Absorption and Emission Maxima: An increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum of 1,2-DAN. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The effect on the absorption spectrum is typically less pronounced.

-

Fluorescence Quantum Yield (ΦF): The fluorescence quantum yield of 1,2-DAN is anticipated to be solvent-dependent. In polar protic solvents, there is a higher probability of non-radiative decay pathways, such as intersystem crossing or internal conversion, which can lead to a decrease in the quantum yield.

-

Excited-State Lifetime (τ): The fluorescence lifetime of 1,2-DAN is also expected to be influenced by the solvent environment. Generally, factors that quench fluorescence will also shorten the excited-state lifetime.

Experimental Protocols

To facilitate further research and the generation of a comprehensive dataset for 1,2-Diaminonaphthalene, this section outlines the standard experimental methodologies for characterizing its photophysical properties.

Sample Preparation

-

Solvent Selection: A range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethyl acetate, acetonitrile, methanol, ethanol, and water) should be used. All solvents must be of spectroscopic grade to minimize interference from impurities.

-

Concentration: Solutions of 1,2-Diaminonaphthalene should be prepared at a concentration low enough (typically in the micromolar range, ~10⁻⁶ M) to avoid aggregation and inner filter effects. The absorbance of the solution at the excitation wavelength should ideally be kept below 0.1.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used to record the absorption spectra.

-

Procedure:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette (typically 1 cm path length).

-

Record the absorption spectrum of the 1,2-Diaminonaphthalene solution over a relevant wavelength range (e.g., 250-450 nm).

-

Subtract the solvent baseline from the sample spectrum to obtain the absorption spectrum of the compound. The wavelength of maximum absorption (λabs) is then determined.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube) is required.

-

Procedure:

-

Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the absorption spectrum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

-

The wavelength of maximum emission (λem) is determined from the corrected emission spectrum.

-

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

-

Principle: The quantum yield of a sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: A suitable fluorescence standard should be chosen that absorbs and emits in a similar spectral region to 1,2-Diaminonaphthalene. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-visible region.

-

Procedure:

-

Prepare solutions of the sample and the standard with closely matched absorbances at the excitation wavelength.

-

Record the corrected fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensities (areas under the emission curves) for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Excited-State Lifetime (τ) Measurement

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure:

-

The sample is excited with a pulsed light source (e.g., a laser diode or a flash lamp) with a high repetition rate.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of events.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ).

-

Visualizing Photophysical Processes

To aid in the conceptual understanding of the solvent effects on 1,2-Diaminonaphthalene, the following diagrams illustrate the key processes and experimental workflows.

References

- 1. Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

1,2-Diaminonaphthalene solubility in aqueous and organic media

An In-depth Technical Guide to the Solubility of 1,2-Diaminonaphthalene in Aqueous and Organic Media

Introduction

1,2-Diaminonaphthalene (1,2-DAN) is an aromatic organic compound with the chemical formula C₁₀H₁₀N₂. It is characterized by a naphthalene (B1677914) core substituted with two adjacent amine (-NH₂) groups. This structure makes it a valuable reagent in various chemical applications, notably as a fluorometric labeling agent for the detection of aldehydes and, more significantly, for the quantification of nitrite (B80452) and selenium.[1][2] For researchers, scientists, and professionals in drug development, understanding the solubility of 1,2-Diaminonaphthalene is critical for its effective use in synthesis, analytical assays, and formulation studies. Poor solubility can lead to unreliable results in vitro, hinder bioavailability in vivo, and pose significant challenges during process development.

This guide provides a comprehensive overview of the solubility of 1,2-Diaminonaphthalene in various media, details established experimental protocols for solubility determination, and illustrates a key reaction workflow.

Solubility Profile of 1,2-Diaminonaphthalene

The solubility of 1,2-Diaminonaphthalene is influenced by factors such as the solvent's polarity, temperature, and the pH of the medium.[3] As a general principle, aromatic compounds with amino groups exhibit limited solubility in water and greater solubility in organic solvents.[3]

Qualitative Solubility

Qualitative assessments indicate that 1,2-Diaminonaphthalene has limited solubility in water.[3] It is generally soluble in organic solvents like methanol, ethanol, and acetone.[3] A safety data sheet also describes its solubility as "slight" in both chloroform (B151607) and Dimethyl Sulfoxide (DMSO).

Quantitative Solubility Data

Precise quantitative solubility data for 1,2-Diaminonaphthalene is not widely available in published literature. However, data for the closely related isomer, 2,3-Diaminonaphthalene, can provide a useful reference point for researchers.

Table 1: Quantitative Solubility of Diaminonaphthalene Isomers

| Compound | Solvent | Concentration | Method/Notes |

| 2,3-Diaminonaphthalene | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (632.10 mM) | Requires sonication to dissolve.[4] |

| 2,3-Diaminonaphthalene | 0.62 M Hydrochloric Acid (HCl) | ~0.05 mg/mL (0.31 mM) | Prepared for use as a fluorescent probe.[5] |

| 2,3-Diaminonaphthalene | Formulation 1 (In Vivo) | ≥ 2.5 mg/mL (15.80 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |

| 2,3-Diaminonaphthalene | Formulation 2 (In Vivo) | ≥ 2.5 mg/mL (15.80 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[6] |

Note: The data for 2,3-Diaminonaphthalene should be used as an estimate for 1,2-Diaminonaphthalene, and empirical verification is strongly recommended.

Experimental Protocols for Solubility Determination

Determining the thermodynamic (equilibrium) solubility of a compound is a fundamental step in its physicochemical characterization. The shake-flask method is considered the gold standard for this purpose due to its reliability.[7]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific solvent when the system has reached equilibrium.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid and its concentration is measured.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline 1,2-Diaminonaphthalene to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container such as a glass vial or flask. The excess solid should be clearly visible.

-

Equilibration: Seal the container to prevent solvent evaporation. Place the container in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This can vary from 24 to 72 hours.[8][9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed to pellet the excess solid.

-

Filtration: Filter the solution using a syringe filter. It is crucial to use a filter material (e.g., PTFE, PVDF) that does not bind the compound of interest. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.[7]

-

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Determine the concentration of 1,2-Diaminonaphthalene in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the analyte from any potential impurities or degradation products.[7]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in units such as mg/mL, µg/mL, or Molarity (mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Application in Fluorometric Assays

1,2-Diaminonaphthalene is a widely used fluorogenic probe for the detection of nitric oxide (NO) via its reaction with nitrite (NO₂⁻) under acidic conditions. This reaction forms a highly fluorescent triazole derivative, allowing for sensitive quantification.

Reaction Pathway for Nitrite Detection

The chemical transformation involves the reaction of 1,2-Diaminonaphthalene with nitrous acid (formed from nitrite in an acidic medium) to yield the fluorescent product 1H-naphtho[1,2-d][3][8][10]triazole.

Caption: Reaction of 1,2-DAN with nitrite to form a fluorescent triazole.

References

- 1. Buy 1,2-Diaminonaphthalene | 938-25-0 [smolecule.com]

- 2. 2,3-Diaminonaphthalene *CAS 771-97-1* | AAT Bioquest [aatbio.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]

- 6. 2,3-Diaminonaphthalene | fluorometric reagent | CAS# 771-97-1 | InvivoChem [invivochem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Core Properties of 1,2-Diaminonaphthalene

This guide provides essential information on the molecular weight and chemical formula of 1,2-Diaminonaphthalene, a crucial compound in various research and development applications. The data is presented for researchers, scientists, and drug development professionals who require accurate and readily accessible information.

Core Molecular Data

The fundamental molecular properties of 1,2-Diaminonaphthalene are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Chemical Formula | C₁₀H₁₀N₂[1][2][3][4] |

| Molecular Weight | 158.20 g/mol [2][3] |

| IUPAC Name | naphthalene-1,2-diamine[1][3] |

| CAS Number | 938-25-0[1][2] |

Logical Relationship of Core Properties

The following diagram illustrates the logical connection between the compound's name, its elemental composition (formula), and its resulting molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Biological Activity of 1,2-Diaminonaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of 1,2-diaminonaphthalene derivatives. These compounds have garnered significant interest in the scientific community due to their versatile chemical nature and wide-ranging pharmacological potential. This document details their synthesis, mechanisms of action, and applications as anticancer, antimicrobial, and fluorescent probes, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Synthesis of 1,2-Diaminonaphthalene and its Derivatives

The foundational structure of 1,2-diaminonaphthalene (1,2-DAN) serves as a critical building block for a multitude of biologically active molecules.[1] Its synthesis is a well-established process, typically involving the nitration of naphthalene (B1677914) followed by the reduction of the resulting nitro groups to amines.[2] Common methods include the reduction of 1,2-dinitronaphthalene (B1583831) using hydrogen gas with a catalyst or treating naphthalene derivatives with ammonia (B1221849) under specific conditions.[2] The adjacent amino groups on the naphthalene ring provide unique reactivity, making it a valuable precursor for creating diverse derivatives, including Schiff bases and quinoxaline (B1680401) derivatives.[2][3]

Experimental Protocol: General Synthesis of 1,2-Diaminonaphthalene

A common laboratory-scale synthesis involves the following conceptual steps:

-

Nitration: Naphthalene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to introduce nitro groups onto the aromatic ring, forming dinitronaphthalene isomers.

-

Isomer Separation: The desired 1,2-dinitronaphthalene isomer is separated from other isomers through techniques such as fractional crystallization or chromatography.

-

Reduction: The isolated 1,2-dinitronaphthalene is then reduced to 1,2-diaminonaphthalene. This can be achieved through catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) or by using reducing agents like tin(II) chloride in an acidic medium.

-

Purification: The final product is purified, often by recrystallization, to yield 1,2-diaminonaphthalene as a solid.

The synthesis of various derivatives often involves the reaction of 1,2-diaminonaphthalene with different electrophiles. For example, condensation with 1,2-diketones yields quinoxaline derivatives, a class of compounds with notable biological activities.[3]

Anticancer Activity

Naphthalene derivatives have shown significant promise as anticancer agents, with various studies demonstrating their cytotoxic effects against a range of cancer cell lines.[4][5][6] The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4]

One study highlighted novel naphthalene-substituted triazole spirodienones with remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells.[4] The lead compound, 6a , was found to arrest the cell cycle and induce apoptosis.[4] Furthermore, in vivo studies showed that this compound could suppress the growth of 4T1 breast tumors in mice with no apparent toxicity to major organs at a dose of 20 mg/kg.[4]

Another class of naphthalene derivatives, the 1,4-naphthoquinones, has also been extensively investigated for their anticancer properties.[5][7] These compounds can induce cytotoxicity through mechanisms such as disrupting the Warburg effect, a metabolic hallmark of many cancers.[7]

Table 1: Anticancer Activity of Selected Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones (e.g., 6a) | MDA-MB-231 | 0.03 - 0.26 | [4] |

| Hela | 0.07 - 0.72 | [4] | |

| A549 | 0.08 - 2.00 | [4] | |

| Naphthalene-containing enamides (e.g., 5f, 5g) | Huh-7 (hepatocellular carcinoma) | 2.62, 3.37 | [6] |

| Juglone derivative (52) | MDA-MB-231 | 6.96 ± 0.47 | [5] |

| RPMI8226 | 0.57 ± 0.01 | [5] | |

| 2-chloroethylthio substituted 1,4-naphthoquinones (62, 64a) | Advanced prostate cancer cell lines | 0.14 - 0.77 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 1,2-diaminonaphthalene derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Derivatives of 1,2-diaminonaphthalene have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi, including multidrug-resistant (MDR) strains.[8][9][10][11] The introduction of different functional groups onto the naphthalene core can modulate the antimicrobial efficacy and spectrum of activity.

For instance, 1-aminoalkyl-2-naphthol derivatives have been synthesized and evaluated for their antimicrobial properties.[8][9] One such derivative, 1-(piperidin-1-ylmethyl)naphthalen-2-ol, exhibited potent antibacterial activity against MDR Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) as low as 10 µg/mL.[8][9] Molecular docking studies suggest that these compounds may exert their effect by binding to essential bacterial enzymes like DNA gyrase.[8][9]

Dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (QACs) have also been investigated as potent antimicrobials.[10] These compounds have shown superior bacteriostatic and bactericidal action compared to commercial mono-QACs. Scanning electron microscopy revealed that these bis-QACs can cause severe damage to the cell membranes of bacteria such as S. aureus and P. aeruginosa.[10]

Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 1-(dimethylaminomethyl)naphthalen-2-ol | B. pumilus 82 | 7.5 | 400 | [8] |

| B. subtilis ATCC 6633 | 7.5 | 400 | [8] | |

| Penicillium notatum | - | 400 | [8][9] | |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 12.2 | 10 | [9] |

| B. pumilus 82 | 7.0 | 400 | [8] | |

| B. subtilis ATCC 6633 | 7.8 | 200 | [8] | |

| Naphthalene-tethered enamides (5f, 5g, 5h) | E. coli | - | 100 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Fluorescent Probes for Metal Ion Detection

Naphthalene derivatives are excellent fluorophores and have been extensively utilized in the development of fluorescent chemosensors for the detection of various metal ions.[2][13][14][15][16] The high sensitivity and selectivity of these probes make them valuable tools in analytical chemistry and environmental monitoring.[13][14]

The detection mechanism often relies on processes like Photoinduced Electron Transfer (PET), where the fluorescence of the naphthalene moiety is quenched in the absence of the target ion ("off" state) and is significantly enhanced upon binding to the metal ion ("on" state).[14] The selectivity for specific metal ions can be fine-tuned by designing appropriate binding sites.[14]

For example, a naphthalene derivative fluorescent probe, F6 , was synthesized for the detection of Al³⁺ ions.[13] This probe exhibited a high selectivity and anti-interference ability for Al³⁺ in a methanol (B129727) solution. The study determined a 2:1 binding ratio of the probe to Al³⁺ with a binding constant of 1.598 × 10⁵ M⁻¹. The detection limit for Al³⁺ was found to be 8.73 × 10⁻⁸ mol/L, demonstrating the high sensitivity of the probe.[13]

Another study reported a fluorescent probe based on naphthalimide and thiophene (B33073) for the detection of Cu²⁺ ions.[17] This probe showed a 1:1 stoichiometry with Cu²⁺, and its fluorescence was quenched upon binding to the ion. The detection limit for Cu²⁺ was determined to be 1.8 µM.[17]

Table 3: Performance of Naphthalene-Based Fluorescent Probes

| Probe | Target Ion | Binding Ratio (Probe:Ion) | Detection Limit | Reference |

| F6 | Al³⁺ | 2:1 | 8.73 × 10⁻⁸ M | [13] |

| L (Naphthalimide-thiophene based) | Cu²⁺ | 1:1 | 1.8 µM | [17] |

Experimental Protocol: Fluorescence Titration for Metal Ion Detection

-

Probe Preparation: A stock solution of the fluorescent probe is prepared in a suitable solvent (e.g., methanol, acetonitrile).[13]

-

Metal Ion Solutions: Stock solutions of various metal ions are prepared.

-

Fluorescence Measurement: The fluorescence spectrum of the probe solution is recorded using a spectrofluorometer.

-

Titration: Aliquots of the target metal ion solution are incrementally added to the probe solution, and the fluorescence spectrum is recorded after each addition.

-

Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the concentration of the metal ion. This data can be used to determine the binding stoichiometry (using a Job's plot), binding constant, and detection limit.

Conclusion

1,2-Diaminonaphthalene derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various biological targets. The potent anticancer and antimicrobial activities, coupled with their utility as highly sensitive fluorescent probes, underscore their importance in drug discovery and analytical sciences. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel therapeutic agents and diagnostic tools.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 1,2-Diaminonaphthalene | 938-25-0 [smolecule.com]

- 3. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of 1,2-Diaminonaphthalene

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 1,2-Diaminonaphthalene

Abstract

1,2-Diaminonaphthalene (1,2-DAN) is an aromatic diamine that serves as a crucial building block in the synthesis of dyes, pharmaceuticals, and advanced polymers.[1] Its chemical reactivity and photophysical properties are intrinsically linked to its electronic structure. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular orbitals, charge distribution, and reactivity of 1,2-DAN. This guide offers a comprehensive overview of these theoretical investigations, presenting key quantitative data, detailing computational methodologies, and visualizing the analytical workflow for researchers, scientists, and professionals in drug development.

Theoretical Framework and Computational Methodologies

The electronic structure of 1,2-Diaminonaphthalene and its isomers has been effectively investigated using quantum chemical methods, with Density Functional Theory (DFT) being a prominent approach.[2][3][4] DFT is a computational modeling method used to investigate the electronic structure of molecules and materials.[3]

Key Experimental Protocols: DFT Calculations

A common and robust methodology for studying diaminonaphthalene isomers involves the following computational steps:

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee, Yang, and Parr correlation functional, is frequently utilized.[2][4][5]

-

Basis Set: The Pople-style basis set, 6-31G(d,p) or 6-31(d,p), is commonly employed for these types of calculations to achieve a good balance between accuracy and computational cost.[2][4]

-

Procedure:

-

Geometry Optimization: The initial step involves optimizing the molecular structure of 1,2-DAN to find its lowest energy conformation.

-

Frequency Calculations: Harmonic vibrational frequency calculations are often performed on the optimized structure to confirm that it represents a true energy minimum and to compare with experimental infrared (IR) and Raman spectra.[2]

-

Property Calculations: Following optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the total energy, dipole moment, and global reactivity descriptors.[2][6]

-

Results and Discussion: Electronic Properties

Theoretical calculations provide a wealth of quantitative data that characterizes the electronic nature of 1,2-Diaminonaphthalene. The presence of two adjacent electron-donating amino (-NH2) groups significantly influences the electronic properties of the naphthalene (B1677914) ring system.[2][7]

Molecular Orbitals and Energy Gap

The Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity, focusing on the HOMO and LUMO.[8] For a nucleophile like 1,2-DAN, the HOMO's localization is key, as its electrons are the most available to participate in a reaction.[8]

Quantum chemical calculations reveal that the HOMO in 1,2-DAN is primarily localized on the nitrogen atoms and the naphthalene ring system.[7] The nitrogen lone pairs exhibit significant delocalization into the naphthalene π-system, which enhances the molecule's nucleophilicity.[7] The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily polarizable and reactive.[2] The introduction of electron-donating amino groups leads to a decrease in the energy gap compared to naphthalene, facilitating easier oxidation.[2][6]

Table 1: Calculated Electronic Properties of Naphthalene and Diaminonaphthalene Isomers Calculations performed using the B3LYP method with a 6-31G(d,p) basis set.[4]

| Molecule | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | -384.80 | -6.31 | -1.41 | 4.90 |

| 1,2-Diaminonaphthalene | -495.34 | -5.14 | -0.95 | 4.19 |

| 1,5-Diaminonaphthalene | -495.35 | -5.06 | -0.98 | 4.08 |

| 1,8-Diaminonaphthalene | -495.34 | -5.09 | -0.90 | 4.19 |

| 2,3-Diaminonaphthalene | -495.34 | -5.01 | -0.95 | 4.06 |

| 2,6-Diaminonaphthalene | -495.35 | -4.98 | -1.03 | 3.95 |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors provide insight into the molecule's stability, electronegativity, and overall reactivity.

Table 2: Calculated Global Reactivity Descriptors for 1,2-Diaminonaphthalene Calculations performed using DFT at the B3LYP/6-31(d,p) level of theory.[2]

| Descriptor | Value | Definition |

| Ionization Potential (IP) | 5.14 eV | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (EA) | 0.95 eV | The energy released when an electron is added (approximated as -ELUMO). |

| Electronegativity (χ) | 3.045 eV | The power of a molecule to attract electrons ( (IP+EA)/2 ). |

| Chemical Hardness (η) | 2.095 eV | Resistance to change in electron distribution ( (IP-EA)/2 ). |

| Chemical Softness (S) | 0.238 eV-1 | The reciprocal of hardness (1/η). |

| Electrophilicity Index (ω) | 2.21 eV | A measure of the energy lowering due to maximal electron flow (χ2/2η). |

Workflow for Theoretical Analysis

The theoretical investigation of 1,2-Diaminonaphthalene's electronic structure follows a systematic workflow. This process begins with defining the molecular geometry and proceeds through a series of computational steps to yield detailed insights into its electronic properties and potential reactivity.

Caption: A flowchart of the DFT workflow for analyzing 1,2-Diaminonaphthalene.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide a detailed and quantitative understanding of the electronic structure of 1,2-Diaminonaphthalene. The calculations consistently show that the presence of adjacent amino groups raises the HOMO energy level and reduces the HOMO-LUMO gap, which corresponds to increased reactivity and nucleophilicity compared to the parent naphthalene molecule.[2][4] The data on molecular orbitals and global reactivity descriptors are invaluable for predicting the compound's behavior in chemical reactions, designing new derivatives with tailored properties, and understanding its role in biological systems. This computational approach is an essential tool for researchers in materials science and drug development, enabling the rational design of novel molecules based on the 1,2-DAN scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Density Functional Theory Calculations for Diaminonaphthalene Molecules group | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 3. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Density Functional Theory Calculations for Diaminonaphthalene Molecules group (2014) | Ali Taher Mohi | 1 Citations [scispace.com]

- 7. Buy 1,2-Diaminonaphthalene | 938-25-0 [smolecule.com]

- 8. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

Application Note: HPLC Analysis of Amino Acids Using Naphthalene-Based Derivatization

Topic: HPLC analysis of amino acids using 1,2-Diaminonaphthalene derivatization.

Audience: Researchers, scientists, and drug development professionals.

Note on the Derivatizing Reagent: Extensive literature searches did not yield established methods or protocols for the derivatization of amino acids specifically with 1,2-Diaminonaphthalene for HPLC analysis. This reagent is more commonly utilized in reactions with aldehydes and nitrites.[1][2]

Therefore, this application note provides a detailed protocol and data for a closely related and well-documented naphthalene-based derivatizing agent: Naphthalene-2,3-dicarboxaldehyde (NDA) . NDA is a highly effective fluorogenic reagent for the derivatization of primary amino acids, enabling their sensitive and reproducible quantification by reverse-phase HPLC.[3][4][5][6][7]

Application Notes and Protocols for Amino Acid Analysis using Naphthalene-2,3-dicarboxaldehyde (NDA) Derivatization

Introduction

Amino acid analysis is a critical technique in various scientific disciplines, including proteomics, clinical diagnostics, and food science. High-performance liquid chromatography (HPLC) coupled with pre-column derivatization is a widely used method for the sensitive and accurate quantification of amino acids. Due to the lack of significant UV absorbance or fluorescence for most amino acids, derivatization with a fluorogenic reagent is necessary to enhance detection.

Naphthalene-2,3-dicarboxaldehyde (NDA) reacts with primary amino acids in the presence of a nucleophile, such as cyanide or a thiol, to form highly fluorescent and stable isoindole derivatives.[5][6] This method offers excellent sensitivity and is suitable for the analysis of amino acids in complex biological matrices.[7]

Principle of the Method

The derivatization reaction involves the condensation of NDA with the primary amine group of an amino acid and a cyanide ion (CN⁻) to form a stable, fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative. These derivatives can be efficiently separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector.

Experimental Protocols

1. Reagents and Materials

-

Amino Acid Standards: A standard mixture of amino acids (e.g., 1 mM each in 0.1 M HCl).

-

Naphthalene-2,3-dicarboxaldehyde (NDA) Solution: Dissolve 10 mg of NDA in 10 mL of methanol. Store protected from light.

-

Cyanide Reagent: A 10 mM solution of potassium cyanide (KCN) in water. Caution: KCN is highly toxic. Handle with appropriate safety precautions.

-

Borate (B1201080) Buffer: 0.4 M Boric acid solution adjusted to pH 9.5 with sodium hydroxide.

-

Mobile Phase A: Acetonitrile/Methanol/Water (e.g., in a ratio of 40:40:20, v/v/v).

-

Mobile Phase B: A buffer such as sodium acetate (B1210297) or phosphate (B84403) at a suitable concentration and pH.

-

HPLC Grade Water, Methanol, and Acetonitrile.

-

Solid Phase Extraction (SPE) Cartridges: For sample cleanup if required.

2. Derivatization Procedure

-

To 100 µL of the amino acid standard or sample solution, add 400 µL of borate buffer (0.4 M, pH 9.5).

-

Add 200 µL of the NDA solution and vortex briefly.

-

Add 100 µL of the cyanide reagent and vortex again.

-

Allow the reaction to proceed at room temperature for 15-30 minutes in the dark. The reaction is typically rapid.[7]

-

Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.

3. HPLC Conditions

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Acetonitrile/Methanol/Water mixture.

-

Solvent B: Aqueous buffer (e.g., 25 mM sodium phosphate with 1.5% tetrahydrofuran, pH 7.2).

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic solvent (Solvent A) and increase over time to elute the more hydrophobic amino acid derivatives. An example gradient is shown in the table below.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Fluorescence Detection:

-

Excitation Wavelength: 420 nm

-

Emission Wavelength: 480 nm[7]

-

Example Gradient Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 20 | 80 |

| 25 | 70 | 30 |

| 30 | 100 | 0 |

| 35 | 100 | 0 |

| 36 | 20 | 80 |

| 45 | 20 | 80 |

Quantitative Data

The following table summarizes typical quantitative data for the HPLC analysis of NDA-derivatized amino acids. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Amino Acid | Retention Time (min) | Linearity (r²) | LOD (fmol) | LOQ (fmol) |

| Aspartic Acid | 8.5 | >0.999 | 10 | 30 |

| Glutamic Acid | 9.2 | >0.999 | 12 | 35 |

| Serine | 11.8 | >0.998 | 15 | 45 |

| Glycine | 13.5 | >0.999 | 8 | 25 |

| Threonine | 14.1 | >0.998 | 18 | 55 |

| Alanine | 16.3 | >0.999 | 9 | 28 |

| Arginine | 17.9 | >0.997 | 25 | 75 |

| Tyrosine | 20.4 | >0.998 | 20 | 60 |

| Valine | 22.1 | >0.999 | 15 | 45 |

| Phenylalanine | 24.8 | >0.999 | 18 | 55 |

| Isoleucine | 26.2 | >0.999 | 16 | 50 |

| Leucine | 27.0 | >0.999 | 17 | 52 |

Data is illustrative and based on typical performance for NDA derivatization.

Mandatory Visualizations

Reaction of Amino Acid with NDA

Caption: Derivatization reaction of a primary amino acid with NDA and cyanide.

Experimental Workflow for Amino Acid Analysis

Caption: Workflow for HPLC analysis of amino acids using NDA derivatization.

References

- 1. Buy 1,2-Diaminonaphthalene | 938-25-0 [smolecule.com]

- 2. Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of fluorescamine and naphthalene-2,3-dicarboxaldehyde fluorogenic reagents for microplate-based detection of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of fluorescamine and naphthalene-2,3-dicarboxaldehyde fluorogenic reagents for microplate-based detection of amino acids. | Semantic Scholar [semanticscholar.org]

- 5. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Fluorescent Labeling of Sialic Acids from Glycoproteins with 1,2-Diamino-4,5-methylenedioxybenzene (DMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences protein function, stability, and cellular targeting. Sialic acids, typically found at the terminal positions of glycan chains on glycoproteins, play a pivotal role in various biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Alterations in sialylation patterns are often associated with disease states, particularly cancer, making the quantitative analysis of sialic acids a crucial aspect of biomedical research and biopharmaceutical development.[3][4]

This document provides a detailed protocol for the highly sensitive fluorescent labeling of sialic acids released from glycoproteins using 1,2-diamino-4,5-methylenedioxybenzene (DMB). This method involves the acid hydrolysis of glycoproteins to release sialic acids, followed by a derivatization reaction with DMB. The DMB reagent specifically reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent product, which can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[3][5] This technique offers high sensitivity and specificity, enabling the analysis of various sialic acid species.[6][7]

Principle of the Method

The workflow for the fluorescent labeling and analysis of sialic acids from glycoproteins consists of two main stages:

-

Sialic Acid Release: Glycoproteins are subjected to mild acid hydrolysis to cleave the glycosidic linkages and release the terminal sialic acid residues.[7]

-

Fluorescent Labeling and Analysis: The released sialic acids are derivatized with DMB. The α-keto group of the sialic acid condenses with the two amino groups of DMB to form a stable, fluorescent aromatic derivative. These labeled sialic acids are then separated and quantified using RP-HPLC with a fluorescence detector.[3][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the DMB labeling of sialic acids for fluorescent analysis.

| Parameter | Value | References |

| Excitation Wavelength (λex) | 373 nm | [5] |

| Emission Wavelength (λem) | 448 nm | [5] |

| Detection Limit | As low as 57 fmol | [5] |

| Linear Dynamic Range | 40 to 1,000 pmol (fluorescence) | [8] |

| Typical Sample Amount | 5 µg (highly sialylated) to 200 µg (low sialylation) | [9] |

| Sialic Acid Release Conditions | 2 M Acetic Acid, 80°C, 2 hours | [7][10] |

| DMB Labeling Conditions | 50°C, 3 hours, in the dark | [1][6] |

| Labeled Sample Stability | Analyze within 72 hours (store at -20°C in the dark) | [6] |

Experimental Protocols

Materials and Reagents

-

Glycoprotein (B1211001) sample (5-200 µg)

-

Deionized water (Milli-Q or equivalent)

-

Acetic Acid (glacial)

-

1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)

-

2-Mercaptoethanol

-

Sodium hydrosulfite (also known as sodium dithionite)

-

Sialic Acid Reference Panel (containing standards like Neu5Ac, Neu5Gc, etc.)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes (0.5 mL or 1.5 mL)

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

Protocol 1: Release of Sialic Acids from Glycoproteins

-

Sample Preparation: Place 5-200 µg of the glycoprotein sample into a microcentrifuge tube. If the sample is in solution, it can be dried down using a centrifugal evaporator.

-

Acid Hydrolysis: Add 25 µL of 2 M acetic acid to the sample.[10]

-

Incubation: Securely cap the tube, vortex briefly to dissolve the sample, and then incubate at 80°C for 2 hours in a heating block or oven.[7][10]

-

Cooling: After incubation, cool the sample to room temperature.

-

Centrifugation: Briefly centrifuge the tube to collect any condensate. The released sialic acids in this solution are now ready for labeling.

Protocol 2: Fluorescent Labeling of Sialic Acids with DMB

Note: The DMB labeling reagent is light-sensitive and should be prepared fresh and protected from light.

-

Preparation of DMB Labeling Reagent:

-

In a microcentrifuge tube, mix the following components in order:

-

Vortex the solution thoroughly.

-

In a separate tube containing approximately 4 mg of sodium hydrosulfite, add 440 µL of the above mixture.[7][10]

-

To this solution, add the DMB dye (approximately 0.7 mg) and mix until fully dissolved.[1][10] This is the final DMB Labeling Reagent.

-

-

Labeling Reaction:

-

Incubation: Incubate the reaction mixture at 50°C for 3 hours in the dark.[1][6]

-

Termination: Stop the reaction by adding 480-500 µL of deionized water and mix well.[1][7]

-

Storage: The DMB-labeled samples are now ready for HPLC analysis. If not analyzed immediately, store them at -20°C in the dark and analyze within 72 hours.[6]

Protocol 3: HPLC Analysis of DMB-Labeled Sialic Acids

-

HPLC System Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm).[3]

-

Mobile Phase: An isocratic mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).[11] Alternatively, a gradient elution can be used for better separation of complex mixtures.

-

Flow Rate: 1.0 mL/min.[11]

-

Fluorescence Detector Settings: Excitation at 373 nm and Emission at 448 nm.[5]

-

-

Injection: Inject an appropriate volume (e.g., 5-25 µL) of the DMB-labeled sample or standard onto the HPLC system.[3]

-

Data Analysis:

-

Identify the sialic acid peaks in the sample chromatogram by comparing their retention times to those of the DMB-labeled sialic acid standards.

-

Quantify the amount of each sialic acid by integrating the peak area and comparing it to a standard curve generated from the Sialic Acid Reference Panel.

-

Visualizations

Troubleshooting and Considerations

-

Low Fluorescence Signal: Ensure the DMB labeling reagent is freshly prepared and protected from light, as it is prone to oxidation.[6] Check the pH of the reaction; it should be acidic. Incomplete acid hydrolysis can also lead to low yields of released sialic acids.

-

Extra Peaks in Chromatogram: Contaminants in the sample or reagents can lead to extraneous peaks. Ensure high-purity reagents and water are used.

-

Peak Tailing or Broadening: This may indicate issues with the HPLC column or mobile phase. Ensure the column is properly equilibrated and the mobile phase is correctly prepared.

-

O-Acetylated Sialic Acids: Some sialic acids may be O-acetylated, which can affect their retention time and labeling efficiency. Mild base treatment can be used to remove O-acetyl groups if necessary.[6]

By following this detailed protocol, researchers can achieve sensitive and reliable quantification of sialic acids from glycoproteins, providing valuable insights into the role of glycosylation in health and disease.

References

- 1. qa-bio.com [qa-bio.com]

- 2. A New Enzyme for Remove Sialic Acids on Glycoproteins - Profacgen [profacgen.com]

- 3. ludger.com [ludger.com]

- 4. youtube.com [youtube.com]

- 5. takarabio.com [takarabio.com]

- 6. agilent.com [agilent.com]

- 7. waters.com [waters.com]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. ludger.com [ludger.com]

- 11. researchgate.net [researchgate.net]

Application Notes: 1,2-Diaminonaphthalene as a Fluorometric Reagent for Selenium Quantification

Introduction

The accurate quantification of selenium, an essential trace element, is critical in various fields, including environmental monitoring, nutritional science, clinical diagnostics, and drug development.[1] 1,2-Diaminonaphthalene (DAN), also referred to as 2,3-diaminonaphthalene (B165487), has emerged as a highly selective and sensitive reagent for the fluorometric determination of selenium. This method is based on the reaction of selenium (IV) with DAN in an acidic medium to form a stable and highly fluorescent piazselenol complex.[2][3] The resulting complex can be extracted into an organic solvent, such as cyclohexane, and its fluorescence intensity, which is directly proportional to the selenium concentration, is measured using a spectrofluorometer.[4][5] This technique is noted for its excellent sensitivity, making it suitable for detecting low concentrations of selenium in a variety of matrices.

Principle of the Method

The fluorometric method for selenium quantification using DAN involves a two-step process. First, any hexavalent selenium (Se(VI)) in the sample must be reduced to tetravalent selenium (Se(IV)), as only Se(IV) reacts with DAN. This is typically achieved by heating the sample in the presence of a reducing agent like hydrochloric acid. Subsequently, the Se(IV) reacts with 1,2-diaminonaphthalene to form the fluorescent 4,5-benzopiazselenol. The fluorescence of this complex is then measured to determine the selenium concentration.

Reaction of Selenium(IV) with 1,2-Diaminonaphthalene

Caption: Chemical reaction of Selenium(IV) with 1,2-Diaminonaphthalene.

Applications

The DAN-based fluorometric method is versatile and has been successfully applied to a wide range of biological and environmental samples, including:

Advantages and Limitations

The primary advantages of this method are its high sensitivity and selectivity for selenium. Fluorometric methods are generally more sensitive than spectrophotometric techniques and can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[10] However, the method can be susceptible to interference from other oxidizing and reducing agents present in the sample matrix. Proper sample preparation and pH control are crucial for accurate and reproducible results.[5] Additionally, care must be taken to protect the DAN reagent from light to prevent degradation.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the 1,2-diaminonaphthalene fluorometric method for selenium quantification as reported in various studies.

| Parameter | Value | Sample Matrix | Reference |

| Limit of Detection (LOD) | 10 µg/L (0.126 µmol/L) | Plasma, Urine | [4] |

| 1 ng | Cereal-based animal feed | [8] | |

| 0.015 µg/L | Water, Food | [9] | |

| 0.0016 µg/mL | Selenium-enriched milk, Shampoo | [1][10] | |

| Limit of Quantification (LOQ) | 2.5 ng | Cereal-based animal feed | [8] |

| 0.0049 µg/mL | Selenium-enriched milk, Shampoo | [1][10] | |

| Linearity Range | Up to 2000 µg/L (25.3 µmol/L) | Plasma, Urine | [4] |

| 30 ng/L to 10 µg/L | Water | [9] | |

| 0.03–10 µg L⁻¹ | Rice | [9] | |

| Precision (Relative Standard Deviation, RSD) | 5% (Between-batch) | Plasma, Urine | [4] |

| <10% (Between-batch over 2 years) | Biological samples | [3] | |

| 2.3-3.3% (CV) | Selenium standards | [5] | |

| <11.5% | Water | [9] | |

| <8% | Water, Food | [9] | |

| 2.08-2.78% (Inter-day), 1.28-1.84% (Intra-day) | Selenium-enriched milk, Shampoo | [1][10] | |

| Analytical Recovery | 90-96% | Plasma, Urine | [4] |

| 96-104% | Animal blood, Liver | [5] | |

| >95% | Water, Food | [9] | |

| 93.2-98.0% | Selenium-enriched milk, Shampoo | [1][10] | |

| 98.9% | Se-enriched yeast | [11] |

Experimental Protocols

I. Preparation of Reagents

-

DAN Reagent (e.g., 6.3 mmol/L): Dissolve the appropriate amount of 1,2-diaminonaphthalene in dilute hydrochloric acid (e.g., 0.1 N HCl). This solution should be prepared fresh and protected from direct light.

-

Acid Digestion Mixture (e.g., 4:1 HNO₃/HClO₄): Prepare a 4:1 (v/v) mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄). Handle with extreme caution in a fume hood.

-

Reducing Agent (e.g., Concentrated HCl): Use concentrated hydrochloric acid (HCl).

-

EDTA Solution: Prepare a solution of ethylenediaminetetraacetic acid (EDTA) to mask potential interfering metal ions.

-

Extraction Solvent: Cyclohexane is commonly used.

-

Selenium Standard Solutions: Prepare a series of standard solutions of known selenium concentrations from a certified stock solution.

II. Sample Preparation (Digestion and Reduction)

This is a critical step to decompose the organic matrix and convert all selenium species to Se(IV).

-

Pipette a known volume or weigh a known mass of the sample (e.g., 100 µL of plasma or a digested solid sample) into a digestion tube.[4]

-

Add the acid digestion mixture (e.g., 0.5 mL of 4:1 HNO₃/HClO₄).[4]

-

Heat the mixture (e.g., at 190°C for 90 minutes) to digest the organic matter.[4]

-

After cooling, add a reducing agent (e.g., 0.5 mL of concentrated HCl) to reduce any Se(VI) to Se(IV).[4]

-

Heat the mixture again (e.g., at 150°C for 30 minutes).[4]

III. Complexation and Extraction

-

Cool the digested and reduced sample solution to room temperature.

-

Add the DAN reagent (e.g., 0.5 mL of 6.3 mmol/L DAN) and EDTA solution.[4] It has been reported that strict pH control to around 1.8 can maximize the fluorescence response.[5]

-

Incubate the mixture to allow for the formation of the piazselenol complex (e.g., at 60°C for 30 minutes).[4]

-

After cooling, add the extraction solvent (e.g., cyclohexane) and vortex vigorously to extract the fluorescent complex into the organic phase.

-

Allow the phases to separate.

IV. Fluorometric Measurement

-

Carefully transfer the organic (upper) layer containing the piazselenol complex to a quartz cuvette.

-

Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths. Typical wavelengths are around 366 nm for excitation and 544 nm for emission.[4]

-

Quantify the selenium concentration in the unknown samples by comparing their fluorescence intensity to a calibration curve prepared from the selenium standard solutions.

Experimental Workflow for Selenium Quantification

Caption: General workflow for fluorometric selenium quantification using DAN.

References

- 1. Determination of Selenium in Selenium—Enriched Products by Specific Ratiometric Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANALYTICAL METHODS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Critical re-appraisal of fluorometric method for determination of selenium in biological materials. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. Simplified fluorometric assay of total selenium in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PH Control in the fluorometric assay for selenium with 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorometric determination of micro-amounts of selenium in human blood, using 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorometric determination of selenium in nanogram amounts in biological materials using 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Validation of method for total selenium determination in yeast by flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Sensitive Detection of Nitric Oxide in Biological Samples with 1,2-Diaminonaphthalene

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] However, its short half-life makes direct measurement challenging.[1] A common and sensitive method for quantifying NO production is to measure its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[2][3] The 1,2-Diaminonaphthalene (DAN) assay is a highly sensitive fluorometric method for the determination of nitrite levels in various biological samples.[1][4]

Principle of the Method

The DAN assay is based on the reaction of DAN with nitrite in an acidic environment to form the highly fluorescent compound 1H-naphthotriazole.[1][4] This reaction provides a robust and quantifiable signal that is directly proportional to the nitrite concentration in the sample.[4] For the determination of total NO production (both nitrite and nitrate), nitrate in the sample must first be converted to nitrite using nitrate reductase.[3][5]

Advantages of the DAN Assay

The primary advantage of the DAN assay is its superior sensitivity compared to the colorimetric Griess assay, with a detection limit in the nanomolar range (10-30 nM).[1][4] This makes it 50 to 100 times more sensitive than the Griess assay, which is critical for biological samples where NO metabolites are often present in low concentrations.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the DAN assay for nitric oxide detection.

| Parameter | Value | References |

| Detection Limit | 10 - 30 nM | [1] |

| Assay Range (Colorimetric) | 0.5 - 100 µM | [1] |

| Assay Range (Fluorometric) | 50 - 1000 nM | [1] |

| Excitation Wavelength | 360 - 365 nm | [3][4][6] |

| Emission Wavelength | 410 - 450 nm | [3][4][6][7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction underlying the DAN assay and the general experimental workflow.

Caption: Chemical reaction of 1,2-Diaminonaphthalene with nitric oxide-derived nitrite.

Caption: Experimental workflow for nitric oxide detection using the DAN assay.

Detailed Experimental Protocols

I. Reagent Preparation

-

DAN Stock Solution (2 mg/mL): Dissolve 2 mg of 1,2-Diaminonaphthalene in 1 mL of 0.62 M HCl.[7] Store in small aliquots at -20°C, protected from light.[7] The thawed aliquot can be stored in the dark at 4°C for up to one month.[7]

-

DAN Working Solution (0.025 mg/mL): Immediately before use, dilute the DAN stock solution 1:80 in 0.62 M HCl.[7][8] For example, add 25 µL of 2 mg/mL DAN stock to 1.975 mL of 0.62 M HCl.[7]

-

Sodium Nitrite (NaNO₂) Stock Solution (20 mM): Dissolve 0.138 g of NaNO₂ in 10 mL of deionized water.[7] Store in aliquots at -20°C, protected from light.[7]

-

Sodium Nitrite (NaNO₂) Working Solution (200 µM): Dilute the 20 mM NaNO₂ stock solution 1:100 in the same medium as your samples.[7] For example, add 2 µL of 20 mM NaNO₂ to 198 µL of medium.[7]

-

NaOH Solution (0.7 N): Prepare a 0.7 N solution of sodium hydroxide (B78521) in deionized water.

II. Sample Preparation

-

Cell Culture Supernatants: Collect supernatants and clarify by centrifugation at 400 x g for 10 minutes at 4°C to remove any cells or debris.[7][8]

-

Plasma/Serum: For plasma or serum samples, deproteinization may be necessary to reduce background fluorescence. This can be achieved by ultrafiltration or precipitation with zinc sulfate.

-

Tissue Homogenates: Homogenize tissues in an appropriate buffer and clarify by centrifugation to remove insoluble material.

III. Assay Protocol for Nitrite Determination

-

Prepare Standard Curve:

-

Plate Setup:

-

Pipette 100 µL of each standard and sample in triplicate into the wells of a black 96-well microplate.[8]

-

-

DAN Reaction:

-

Stop Reaction and Enhance Fluorescence:

-

Add 20 µL of 0.7 N NaOH solution to each well.[8]

-

-

Fluorescence Measurement:

IV. Protocol for Total Nitrite and Nitrate Determination

For the determination of total NO production, nitrate must first be converted to nitrite.

-

Nitrate Reduction:

-

Proceed with DAN Assay:

-

Continue with step 3 of the "Assay Protocol for Nitrite Determination" by adding the DAN working solution.

-

V. Data Analysis

-

Subtract the average fluorescence of the blank (medium only) from all standard and sample readings.

-

Plot the net fluorescence of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of nitrite in the unknown samples by interpolating their net fluorescence values from the standard curve.

VI. Potential Interferences

It is important to note that certain compounds can interfere with the DAN assay. For instance, the simultaneous production of superoxide (B77818) can lead to the formation of peroxynitrite, which can decompose the fluorescent product of the DAN reaction, 2,3-naphthotriazole.[9] Scavengers of peroxynitrite can help to mitigate this interference.[9] Additionally, some components of cell culture media can have intrinsic fluorescence, so it is crucial to use the same medium for the standards and blanks as for the samples.

References

- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NO2 /NO3 Assay Kit-FX(Fluorometric) -2,3-Diaminonaphthalene Kit- NK08 manual | DOJINDO [dojindo.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Nitric Oxide determination [bio-protocol.org]